molecular formula C23H19Cl2NO2 B2569581 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 477889-26-2

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2569581
CAS No.: 477889-26-2
M. Wt: 412.31
InChI Key: BYTNTZJBOMQLQA-OUKQBFOZSA-N
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Description

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is a recognized and potent chemical probe for the investigation of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) function. This compound acts as a highly selective ATP-competitive inhibitor, effectively suppressing DYRK1A kinase activity which plays a critical role in multiple cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its primary research value lies in the study of Down syndrome-related pathologies , as the DYRK1A gene is located on chromosome 21 and its overdosage is implicated in the cognitive deficits observed in this condition. Furthermore, this inhibitor is a vital tool for probing the mechanisms underlying neurodegenerative diseases such as Alzheimer's , where DYRK1A has been shown to phosphorylate key proteins like tau and amyloid precursor protein (APP), potentially accelerating disease progression. Beyond neuroscience, it is utilized in diabetes research for its ability to promote human beta-cell proliferation , offering a potential pathway for regenerative therapies, and in cancer research to study the role of DYRK1A in tumorigenesis and cell survival. This makes it an indispensable compound for researchers dissecting complex signaling pathways and validating DYRK1A as a therapeutic target across various disease models.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-16-2-8-20(9-3-16)26-13-12-23(27)17-5-10-21(11-6-17)28-15-18-4-7-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTNTZJBOMQLQA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions to form the 2,4-dichlorophenylmethoxy intermediate.

    Coupling with 4-methylphenylamine: The intermediate is then reacted with 4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: undergo

Biological Activity

The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one, also known by its CAS number 478039-19-9, is a synthetic chalcone derivative. Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

  • Molecular Formula : C26H24Cl2N2O3
  • Molar Mass : 483.39 g/mol
  • CAS Number : 478039-19-9

Biological Activity Overview

The biological activity of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one has been explored primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from relevant studies.

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SUIT-2 (pancreatic cancer)
    • HT-29 (colon cancer)
  • Findings :
    • The compound was found to be more potent than the positive control cisplatin against the MDA-MB-231 cell line.
    • It showed varying potency against the other tested cell lines, with notable efficacy against HT-29 cells as well .

The mechanism by which (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one induces cytotoxicity appears to involve the induction of apoptosis and cell cycle arrest. Key observations include:

  • Apoptotic Pathways : The compound has been shown to increase levels of pro-apoptotic markers while decreasing anti-apoptotic proteins such as Bcl-2. This shift promotes apoptotic cell death in treated cells .
  • Cell Cycle Arrest : Analysis revealed that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines, indicating its potential to disrupt normal cell cycle progression .

Comparative Biological Activity

To provide a clearer understanding of the potency of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one compared to other compounds, a summary table is presented below:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(2E)-1-{4-[...]}MDA-MB-231< 10Apoptosis induction, G2/M arrest
CisplatinMDA-MB-23110DNA cross-linking
Compound 5eHT-29< 5Apoptosis induction
Compound ASUIT-2> 20Unknown

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multi-step processes, including the formation of dichlorophenyl intermediates and coupling with methoxyphenyl derivatives. Advanced purification techniques such as chromatography are used to enhance yield and purity.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, particularly in organic synthesis.

Biology

Biologically, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is investigated for its interactions with biological macromolecules. It may function as a probe to study enzyme activity or receptor binding, contributing to our understanding of biochemical pathways.

Medicine

The compound shows promise in pharmaceutical applications . Preliminary studies suggest it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The following table summarizes the IC50 values for COX inhibition of related compounds:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings indicate that (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one may have similar inhibitory effects on COX enzymes due to structural similarities with other tested compounds.

Industry

In industrial applications, this compound is valuable in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Anti-inflammatory Research

A study explored the anti-inflammatory effects of phenylpropene derivatives similar to (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one. The research indicated significant inhibition of COX enzymes, highlighting the potential therapeutic benefits of this compound in treating inflammatory diseases.

Drug Development Potential

Research into analogs of this compound has shown promising results in drug development contexts, particularly concerning their efficacy against various diseases. The unique structural features contribute to their potential as novel therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and substituent effects of the target compound with analogous chalcones:

Compound Name Substituents (1-position) Substituents (3-position) Key Structural Differences Molecular Weight Key Properties/Activities References
(2E)-1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one 4-[(2,4-Dichlorophenyl)methoxy]phenyl (4-Methylphenyl)amino Dichlorophenylmethoxy, amino group 438.30 (calc.) High lipophilicity; potential kinase inhibition
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Methylphenyl Simpler chloro and methyl substituents 272.74 Antimicrobial activity
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl 3-Bromo-4-methoxyphenyl Bromo, methoxy groups; no amino 343.21 Crystallographic stability
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl 4-(Dimethylamino)phenyl Fluorine, dimethylamino (stronger donor) 283.31 Fluorescence properties
(2E)-1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl (2,3-Dimethylphenyl)amino Mixed halogenation; steric hindrance 409.88 Enhanced steric effects
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one 4-Hydroxyphenyl Varied substituted phenyl Hydroxyl group (H-bond donor) ~250–350 Antioxidant, anticancer activity

Key Findings:

The (4-methylphenyl)amino group offers weaker electron donation than dimethylamino (e.g., ), affecting charge distribution and hydrogen-bonding capacity.

Biological Activity: Chalcones with halogenated substituents (e.g., Cl, Br) often exhibit enhanced antimicrobial and anticancer properties due to increased lipophilicity and membrane penetration . Amino groups (e.g., dimethylamino in ) improve solubility in polar solvents, whereas methylphenylamino may balance lipophilicity and moderate solubility.

Crystallographic Behavior :

  • Compounds with hydroxyl or methoxy groups (e.g., ) form intramolecular hydrogen bonds, stabilizing crystal lattices. The target compound’s dichlorophenylmethoxy group likely induces steric hindrance, reducing packing efficiency compared to simpler analogs .

Synthetic Accessibility: The target compound requires multistep synthesis, including Claisen-Schmidt condensation followed by functional group modifications (e.g., introducing the amino group), whereas non-amino derivatives (e.g., ) are synthesized in fewer steps .

Research Implications

  • Drug Design : The dichlorophenylmethoxy group’s electron-withdrawing nature makes the compound a candidate for kinase inhibitors or antimicrobial agents. Comparative studies with suggest optimizing substituents for target specificity.
  • Material Science : Steric effects from the dichlorophenyl group may limit crystallinity, but this could be advantageous in amorphous drug formulations .

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